rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclobutyl ring with an aminomethyl group and a tert-butyl carbamate moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutyl compound.
Carbamate Formation: The final step involves the reaction of the aminomethyl cyclobutyl compound with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic chemistry, rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
Pharmacologically, this compound may be investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The carbamate moiety may also interact with active sites, altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
- tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate
- tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclohexyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate, cis is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for comparative studies.
Properties
CAS No. |
1903834-28-5 |
---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
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